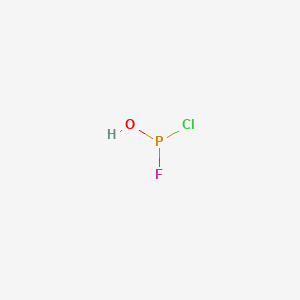
Phosphorochloridofluoridous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorochloridofluoridous acid is a unique chemical compound characterized by the presence of phosphorus, chlorine, and fluorine atoms. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and industry. Its unique chemical structure allows it to participate in a variety of reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphorochloridofluoridous acid typically involves the reaction of phosphorus trichloride with fluorine gas under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent any hazardous situations. The general reaction can be represented as: [ \text{PCl}_3 + \text{F}_2 \rightarrow \text{PCl}_2\text{F} + \text{ClF} ]
Industrial Production Methods: Industrial production of this compound involves large-scale reactors where phosphorus trichloride and fluorine gas are reacted under controlled temperature and pressure conditions. The process is designed to maximize yield and ensure the safety of the operation. Advanced purification techniques are employed to obtain high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Phosphorochloridofluoridous acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine or fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and metal hydrides.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridofluoridic acid, while reduction may yield phosphorodifluoridous acid.
Scientific Research Applications
Phosphorochloridofluoridous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorochloridofluoridous acid involves its interaction with specific molecular targets. It can act as a catalyst or inhibitor in various chemical and biological processes. The pathways involved include:
Catalysis: It can catalyze the formation or breaking of chemical bonds.
Inhibition: It can inhibit the activity of certain enzymes or proteins by binding to their active sites.
Comparison with Similar Compounds
Phosphorochloridofluoridous acid can be compared with other similar compounds, such as:
Phosphorodifluoridous acid: Similar in structure but with different reactivity and applications.
Phosphorochloridic acid: Contains chlorine but lacks fluorine, resulting in different chemical properties.
Phosphorofluoridic acid: Contains fluorine but lacks chlorine, leading to unique reactivity.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
25758-15-0 |
|---|---|
Molecular Formula |
ClFHOP |
Molecular Weight |
102.43 g/mol |
IUPAC Name |
chloro(fluoro)phosphinous acid |
InChI |
InChI=1S/ClFHOP/c1-4(2)3/h3H |
InChI Key |
WXOSUFRZXOKBKK-UHFFFAOYSA-N |
Canonical SMILES |
OP(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
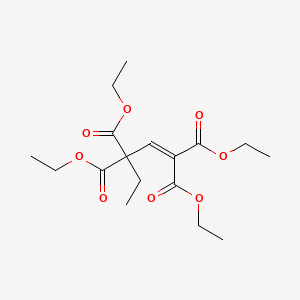
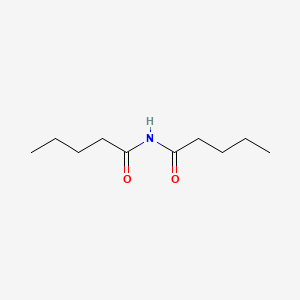

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)

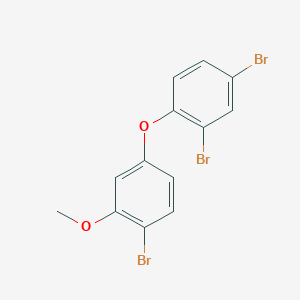
![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)
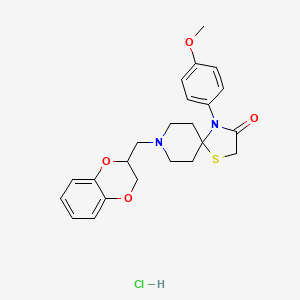
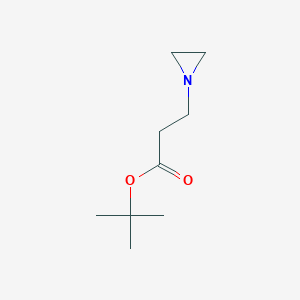
![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
